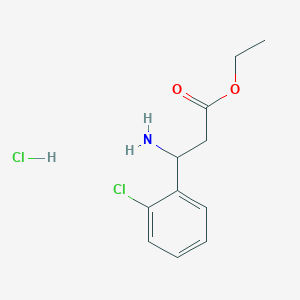

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

Description

BenchChem offers high-quality Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-3-(2-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNNIYLULFIWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride, a key chemical intermediate in contemporary pharmaceutical development. Drawing upon established chemical principles and analogous compound data, this document will explore its chemical identity, plausible synthetic routes, potential pharmacological significance, and critical handling considerations.

Core Chemical Identity

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a fine chemical classified as a bulk drug intermediate.[1] Its molecular structure features a propanoate backbone with an amino group and a 2-chlorophenyl substituent at the C3 position. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for researchers in designing synthetic protocols, developing analytical methods, and formulating downstream products.

| Property | Value | Source |

| CAS Number | 945419-77-2 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [1] |

| Molecular Weight | 264.1483 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CC(C1=CC=CC=C1Cl)N.Cl | Inferred |

| InChI Key | QGNNIYLULFIWKW-UHFFFAOYSA-N | [1] |

| Appearance | Typically a solid | Inferred |

| Classification | Bulk Drug Intermediate | [1] |

Plausible Synthetic Pathways

Proposed Synthesis via Rodionov Reaction

The Rodionov reaction involves the condensation of an aldehyde with an active methylene compound (like malonic acid) and an ammonia source. This one-pot reaction is a cornerstone in the synthesis of β-amino acids.

The proposed workflow for the synthesis is depicted below:

Sources

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride: Technical Guide

Executive Summary

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (CAS: 945419-77-2) is a specialized

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

This compound exists as a hydrochloride salt to ensure stability and solubility. The free base is prone to cyclization or polymerization; thus, the salt form is the standard for storage and reaction.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride |

| Common Name | |

| CAS Number | 945419-77-2 (Salt); 68208-20-8 (Acid precursor) |

| Molecular Formula | |

| Molecular Weight | 264.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |

| Melting Point | 168–170 °C (decomposition) |

| Chirality | Contains one chiral center at C3; often synthesized as racemate or enantiopure (S/R) |

Synthesis & Manufacturing Protocols

The industrial standard for synthesizing

Synthesis Pathway Diagram

Figure 1: Two-step synthetic pathway from 2-chlorobenzaldehyde to the target hydrochloride salt.

Detailed Experimental Protocols

Step 1: Synthesis of the Acid Intermediate (Modified Rodionov Reaction)

This step constructs the carbon skeleton and introduces the amino group in a "one-pot" condensation.

-

Reagents: 2-Chlorobenzaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq), Ethanol (anhydrous).

-

Protocol:

-

Charge a round-bottom flask with 2-chlorobenzaldehyde (14.06 g, 100 mmol), malonic acid (11.45 g, 110 mmol), and ammonium acetate (15.4 g, 200 mmol) in 100 mL of anhydrous ethanol.

-

Heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 8–12 hours. Monitor the evolution of

gas (decarboxylation). -

Upon completion (TLC monitoring), cool the reaction mixture to 0 °C. The

-amino acid often precipitates as a white solid. -

Filter the precipitate and wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

-

Yield: Expect 60–75% of 3-amino-3-(2-chlorophenyl)propanoic acid.

-

Step 2: Esterification to Hydrochloride Salt

This step protects the carboxylic acid and forms the stable hydrochloride salt.

-

Reagents: 3-Amino-3-(2-chlorophenyl)propanoic acid (from Step 1), Thionyl Chloride (

), Anhydrous Ethanol. -

Protocol:

-

Suspend the amino acid intermediate (10 g) in anhydrous ethanol (50 mL) at 0 °C.

-

Dropwise add thionyl chloride (1.5 eq) over 30 minutes. Caution: Exothermic reaction with evolution of HCl and

gas. -

Allow the mixture to warm to room temperature, then reflux for 4 hours.

-

Concentrate the solution under reduced pressure to remove excess solvent and

. -

Triturate the resulting residue with diethyl ether to induce crystallization.

-

Recrystallize from ethanol/ether if necessary to achieve >98% purity.

-

Mechanistic Insight

The Rodionov reaction proceeds via an imine intermediate formed between the aldehyde and ammonia (from ammonium acetate). Malonic acid undergoes Knoevenagel condensation with the imine, followed by thermal decarboxylation to yield the

Figure 2: Mechanistic flow of the Rodionov reaction generating the beta-amino acid core.[1]

Analytical Characterization

To ensure the integrity of the compound for research use, the following analytical parameters should be verified.

| Technique | Expected Signals / Parameters |

| 1H NMR (DMSO-d6) | |

| MS (ESI+) | m/z = 228.1 |

| HPLC Purity | >98% (Area %). Column: C18. Mobile Phase: ACN/Water (0.1% TFA). |

| Elemental Analysis | Confirms C, H, N, Cl ratios consistent with |

Applications in Drug Discovery[2][3][8][9]

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a versatile intermediate in medicinal chemistry.

Synthesis of Beta-Lactams

Through cyclization (often using Grignard reagents or base-mediated closure), this ester can be converted into 4-(2-chlorophenyl)azetidin-2-one . These monobactam structures are potent inhibitors of bacterial cell wall synthesis and serine proteases.

Peptidomimetics

The compound serves as a

Chiral Resolution

While often synthesized as a racemate, the ethyl ester can be enzymatically resolved (using lipases like Candida antarctica lipase B) to yield enantiopure (S)- or (R)- isomers, which are critical for asymmetric synthesis of bioactive drugs.

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Hygroscopic. Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the salt.

-

Incompatibility: Strong oxidizing agents, strong bases (liberates the unstable free amine).

References

-

Rodionov Reaction Methodology

- Title: Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction.

- Source: ResearchGate / Mendeleev Communic

-

URL:[Link]

-

Synthesis of 3-Amino-3-Arylpropanoic Acids

- Title: Short synthesis of ethyl 3-(3-aminophenyl)

- Source: PubMed / Arch Pharm (Weinheim).

-

URL:[Link]

-

Compound Data & Safety

-

Title: Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride Product Page.[2]

- Source: Echemi / Leap Chem.

-

-

Beta-Amino Acid Applications

- Title: -Amino Acid synthesis by C-C coupling.

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

Part 1: Proposed Mechanism of Action - A Hypothesis Grounded in Structural Analogy

An in-depth analysis of the existing literature reveals that Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is primarily recognized as a chemical intermediate. Specifically, it serves as a precursor in the synthesis of 4-(2-chlorophenyl)-2,6-piperidinedione. There is a significant lack of direct scientific studies investigating its pharmacological properties or a specific mechanism of action as a therapeutic agent.

However, the molecular structure of its presumed active form, 3-amino-3-(2-chlorophenyl)propanoic acid (after in vivo hydrolysis of the ethyl ester), bears a strong resemblance to known central nervous system (CNS) active compounds, particularly those in the gabapentinoid class. This structural similarity allows for the formulation of a plausible, albeit hypothetical, mechanism of action that can serve as a foundational framework for future research.

This technical guide, therefore, is structured as a roadmap for the scientific investigation of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride. It will first propose a hypothetical mechanism of action based on its structural analogy to phenibut and other gabapentinoids. Subsequently, it will detail a comprehensive, multi-tiered experimental plan designed to rigorously test this hypothesis, providing researchers and drug development professionals with a self-validating system for elucidating its true biological function.

The core structure of the molecule, 3-amino-3-phenylpropanoic acid, is a key feature of the gabapentinoid class of drugs. The prototypical compound in this class is phenibut, which is 3-amino-4-phenylbutyric acid. While not identical, the shared phenyl and amino acid moieties suggest a potential overlap in biological targets.

Primary Hypothetical Target: Voltage-Gated Calcium Channels (VGCCs)

The most well-established mechanism for gabapentinoids like gabapentin and pregabalin is their interaction with the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels. Binding to this subunit reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.

Hypothesis: The active form of Ethyl 3-amino-3-(2-chlorophenyl)propanoate is predicted to bind to the α2δ-1 and/or α2δ-2 subunits of VGCCs, leading to a reduction in neurotransmitter release. The presence of the 2-chlorophenyl group may influence the binding affinity and selectivity for different α2δ subunits compared to other gabapentinoids.

Secondary Hypothetical Target: GABA-B Receptors

Phenibut, a close structural analog, is known to be a potent agonist of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a hyperpolarization of the neuronal membrane and inhibitory effects on neurotransmission.

Hypothesis: The compound may act as a GABA-B receptor agonist, contributing to its potential CNS depressant effects. This action would be synergistic with its effects on VGCCs, leading to a more profound reduction in neuronal excitability.

The following diagram illustrates the proposed dual-target mechanism of action:

Caption: Proposed dual mechanism of action at the presynaptic terminal.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

A systematic and tiered approach is required to validate the proposed mechanism of action. The following experimental plan outlines the necessary in vitro and in vivo studies.

Tier 1: In Vitro Characterization

The initial phase focuses on confirming the interaction of the compound with its hypothetical molecular targets and assessing its metabolic stability.

2.1.1 Objective: To determine the binding affinity and functional activity of the compound at VGCC α2δ subunits and GABA-B receptors.

2.1.2 Experimental Protocols:

-

Metabolic Stability Assay:

-

Incubate Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride with human liver microsomes.

-

Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with acetonitrile.

-

Analyze the samples using LC-MS/MS to quantify the parent compound and the formation of the primary metabolite, 3-amino-3-(2-chlorophenyl)propanoic acid.

-

Calculate the rate of hydrolysis and the in vitro half-life.

-

-

Radioligand Binding Assays:

-

VGCC α2δ Subunit: Use cell membranes from HEK293 cells expressing the human α2δ-1 subunit.

-

Incubate the membranes with a known radioligand (e.g., [3H]-gabapentin) and varying concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound for the α2δ-1 subunit.

-

GABA-B Receptor: Use rat cortical membranes and a specific GABA-B radioligand (e.g., [3H]-CGP54626).

-

Follow a similar procedure to determine the binding affinity for the GABA-B receptor.

-

-

Functional Assays:

-

GTPγS Binding Assay (GABA-B): Measure the agonist-induced binding of [35S]GTPγS to cell membranes expressing the GABA-B receptor. An increase in binding in the presence of the compound would confirm agonist activity.

-

Electrophysiology (VGCC): Use patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons or recombinant cell lines expressing N-type or P/Q-type calcium channels.

-

Record calcium currents before and after application of the test compound to determine its inhibitory effect on channel function.

-

2.1.3 Data Presentation:

| Assay | Parameter Measured | Expected Outcome for Hypothesis Validation |

| Metabolic Stability | In vitro half-life | Rapid hydrolysis to the carboxylic acid metabolite. |

| [3H]-gabapentin Binding | Ki (nM) | High affinity binding (low nM range) to the α2δ-1 subunit. |

| [3H]-CGP54626 Binding | Ki (nM) | Moderate to high affinity binding to the GABA-B receptor. |

| [35S]GTPγS Binding | EC50 (nM), Emax (%) | Dose-dependent increase in binding, confirming GABA-B agonism. |

| Patch-Clamp Electrophysiology | IC50 (µM) | Dose-dependent inhibition of voltage-gated calcium currents. |

The following diagram outlines the in vitro experimental workflow:

Caption: Tier 1 in vitro experimental workflow for target validation.

Tier 2: In Vivo Pharmacological Profiling

Once the in vitro activity is confirmed, the next step is to assess the compound's effects in relevant animal models.

2.2.1 Objective: To evaluate the anxiolytic, anticonvulsant, and/or analgesic properties of the compound in vivo and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

2.2.2 Experimental Protocols:

-

Pharmacokinetic (PK) Studies:

-

Administer the compound to rodents via relevant routes (e.g., oral, intraperitoneal).

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the parent compound and the active metabolite using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

-

-

Behavioral Models (based on presumed mechanism):

-

Anxiolytic Activity: Use the elevated plus maze or light-dark box test in mice or rats. An increase in time spent in the open arms or light compartment indicates anxiolytic-like effects.

-

Anticonvulsant Activity: Use the maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure models. Protection against seizures would indicate anticonvulsant potential.

-

Analgesic Activity: Use models of neuropathic pain, such as the chronic constriction injury (CCI) model. A reduction in mechanical allodynia would suggest analgesic efficacy.

-

-

Target Engagement Studies:

-

Administer the compound to animals at a pharmacologically active dose.

-

At the time of expected peak effect (based on PK data), collect brain tissue.

-

Use ex vivo autoradiography or other techniques to measure the occupancy of the α2δ subunit or GABA-B receptors, confirming that the drug engages its target in the CNS at behaviorally relevant doses.

-

Part 3: Conclusions and Future Directions

This guide proposes a dual mechanism of action for Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride, centered on the modulation of voltage-gated calcium channels and GABA-B receptors. This hypothesis is built upon the structural similarity of its active metabolite to known gabapentinoids.

The outlined experimental plan provides a rigorous and systematic framework for validating this hypothesis. Successful outcomes in the proposed in vitro and in vivo studies would provide strong evidence for this mechanism and could justify further preclinical and clinical development. Future research should also focus on selectivity profiling against a broader panel of receptors and channels to identify any potential off-target effects and to fully characterize the compound's safety and therapeutic window.

References

-

PubChem. (n.d.). Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2010). The α2δ subunits of voltage-gated calcium channels: more than just accessories. Trends in neurosciences, 33(4), 181-189. Retrieved from [Link]

-

Kukkar, A., Bali, A., Singh, N., & Jaggi, A. S. (2013). Implications of gabapentin and pregabalin in medicine. Journal of pharmacology and experimental therapeutics, 347(2), 239-251. Retrieved from [Link]

-

Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., & Dambrova, M. (2015). R-phenibut binds to the α2–δ subunit of voltage-gated calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. Retrieved from [Link]

-

Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride in Organic Synthesis

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a valuable bifunctional molecule in the field of organic synthesis, particularly as an intermediate in the development of pharmaceuticals and specialty chemicals. Its structure, featuring a reactive amino group, an ester moiety, and a substituted aromatic ring, allows for a diverse range of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, synthesis, and application of this versatile building block. While specific peer-reviewed protocols for this exact compound are not widely published, the following application notes are based on established synthetic methodologies for structurally related β-amino esters and provide a robust framework for its utilization.

Compound Profile

A clear understanding of the physicochemical properties of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 945419-77-2 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [1] |

| Molecular Weight | 264.15 g/mol | [1] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water, methanol, and ethanol; sparingly soluble in chlorinated solvents; insoluble in non-polar solvents like hexanes. | Inferred from hydrochloride salt nature |

Safety and Handling

Hazard Identification:

-

May cause skin and eye irritation.[2]

-

May cause respiratory tract irritation.[2]

-

The toxicological properties have not been thoroughly investigated.[2]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Proposed Synthetic Protocol

A common and effective method for the synthesis of β-amino esters is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent. The following is a plausible, representative protocol for the synthesis of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride.

Reaction Scheme:

Caption: Proposed synthesis of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride via a Rodionov-type reaction.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol (3-5 mL per gram of aldehyde).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The intermediate β-amino acid may precipitate and can be filtered.

-

Esterification and Salt Formation: Resuspend the crude amino acid in absolute ethanol and cool in an ice bath. Bubble dry hydrogen chloride gas through the suspension with stirring, or add a pre-prepared solution of HCl in ethanol, until the solution is acidic.

-

Product Isolation: The hydrochloride salt of the ethyl ester will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and stoichiometry for optimal yield and purity.

Applications in Organic Synthesis

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a versatile intermediate with several potential applications stemming from its key functional groups.

Amide Bond Formation

The primary amino group is readily available for acylation to form a wide variety of amides. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.

Caption: General workflow for amide bond formation.

Protocol: N-Acetylation

-

Dissolution: Dissolve Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a tertiary amine base, such as triethylamine (2.2 equivalents), to neutralize the hydrochloride and free the amine.

-

Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product, which can be further purified by column chromatography or recrystallization.

Synthesis of Heterocycles

The bifunctional nature of this molecule makes it an excellent precursor for the synthesis of various heterocyclic systems, such as dihydropyrimidinones, which are of significant interest in medicinal chemistry.

Protocol: Biginelli-type Reaction for Dihydropyrimidinone Synthesis

-

Reaction Mixture: In a suitable solvent like ethanol or acetic acid, combine Ethyl 3-amino-3-(2-chlorophenyl)propanoate (as the free base, 1 equivalent), a β-ketoester such as ethyl acetoacetate (1 equivalent), and urea or thiourea (1.2 equivalents).

-

Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux for 8-12 hours.

-

Isolation: Cool the reaction mixture. The dihydropyrimidinone product often precipitates and can be isolated by filtration. The crude product can be purified by recrystallization.

Ester Modifications

The ethyl ester can be modified through several standard transformations:

-

Hydrolysis: Saponification with a base like sodium hydroxide or lithium hydroxide in a water/alcohol mixture will yield the corresponding carboxylic acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent will reduce the ester to the corresponding 1,3-amino alcohol.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can be used to exchange the ethyl group for another alkyl group.

Potential Role in Drug Development

While direct evidence is limited, the structural motif of 3-amino-3-phenylpropanoic acid derivatives is found in various biologically active compounds. The CAS number for Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride has been associated with an impurity of Bicalutamide, an antiandrogen used in the treatment of prostate cancer. This suggests that this compound or its derivatives may be relevant in the synthesis of related pharmacologically active molecules.

Conclusion

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a valuable and versatile building block for organic synthesis. While specific, detailed protocols for this exact compound are not abundant in publicly accessible literature, its reactivity can be reliably predicted based on the well-established chemistry of β-amino esters. The protocols and application notes provided herein offer a solid foundation for its use in the synthesis of a wide range of organic molecules, particularly in the pursuit of novel therapeutic agents. As with any chemical process, appropriate safety precautions should be strictly followed, and optimization of the described procedures may be necessary to achieve desired outcomes.

References

-

MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Capot Chemical Co., Ltd. [Link]

Sources

- 1. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Drug Discovery

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a synthetic building block belonging to the class of β-amino acid esters. This class of compounds is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] The presence of a chiral center, an amino group, an ester functional group, and a halogenated aromatic ring makes this molecule a versatile scaffold for the synthesis of a wide range of potential therapeutic agents. The 2-chloro substitution on the phenyl ring is a key feature, as halogenation is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[3]

These application notes provide an overview of the potential applications of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride in medicinal chemistry, along with detailed protocols for its use as a synthetic intermediate.

Physicochemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [4] |

| Molecular Weight | 264.15 g/mol | [4] |

| CAS Number | 945419-77-2 | [4] |

| Appearance | Solid |

Potential Medicinal Chemistry Applications

While direct therapeutic applications of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride have not been extensively reported in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of compounds targeting a variety of biological pathways. The applications outlined below are based on the known activities of structurally related β-amino acids and arylpropionic acid derivatives.

Central Nervous System (CNS) Agents

The 2-chlorophenyl moiety is a key structural feature of the well-known anesthetic and antidepressant, ketamine [(RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone].[5][6] This suggests that derivatives of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride could be explored for their potential as modulators of CNS targets, such as the NMDA receptor. The β-amino acid backbone can be utilized to synthesize conformationally constrained analogues that may exhibit improved selectivity and reduced side effects compared to existing CNS drugs.

Logical Workflow for CNS Agent Discovery

Caption: Workflow for CNS drug discovery using the target compound.

Anti-inflammatory Agents

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] By hydrolysis of the ethyl ester and derivatization of the amino and carboxylic acid functionalities, novel arylpropionic acid analogues can be synthesized. The introduction of the amino group provides a handle for further chemical modification to potentially improve potency and reduce the gastrointestinal side effects associated with traditional NSAIDs.

Anticancer Agents

β-Amino acids and their derivatives have been investigated for their potential as anticancer agents.[8] They can be incorporated into peptidomimetics to enhance their stability against proteolytic degradation, a key challenge in the development of peptide-based cancer therapies.[9] The 2-chlorophenyl group can also contribute to the cytotoxic activity of the final compounds.

Antimicrobial and Antifungal Agents

Derivatives of β-amino acids have shown promising antimicrobial and antifungal activities.[1][8] The versatile scaffold of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride allows for the synthesis of a library of compounds that can be screened against various bacterial and fungal strains.

Experimental Protocols

The following protocols are provided as examples of how Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride can be used in a research setting.

Protocol 1: Synthesis of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride via Reductive Amination

This protocol describes a potential synthetic route to the title compound, adapted from known procedures for similar molecules.[10][11]

Reaction Scheme:

Caption: Synthetic scheme for the target compound.

Materials:

-

2-chlorobenzaldehyde

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Synthesis of Ethyl 3-(2-chlorophenyl)-3-oxopropanoate:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl acetate (1.5 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes, then add 2-chlorobenzaldehyde (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Reductive Amination:

-

Dissolve the purified ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) and ammonium acetate (5.0 eq) in methanol.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by the addition of water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Salt Formation:

-

Dissolve the crude ethyl 3-amino-3-(2-chlorophenyl)propanoate in a minimal amount of diethyl ether.

-

Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

-

Self-Validation:

-

The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The final product should be a white to off-white solid.

Protocol 2: N-Acetylation of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

This protocol demonstrates a simple derivatization of the amino group, a common step in creating a library of compounds for biological screening.

Materials:

-

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Suspend Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (1.0 eq) in dichloromethane.

-

Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

-

Add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices:

-

The use of a base like triethylamine or pyridine is essential to neutralize the hydrochloride salt and the HCl generated during the acylation reaction.

-

The reaction is performed at 0 °C initially to control the exothermic reaction between the amine and the acylating agent.

Conclusion and Future Perspectives

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a promising building block for medicinal chemistry research. Its versatile structure allows for the synthesis of a wide array of derivatives with potential applications in CNS disorders, inflammation, cancer, and infectious diseases. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound and to generate novel molecules for biological evaluation. Further research into the pharmacological activities of its derivatives is warranted to fully elucidate its potential in drug discovery.

References

- [No specific reference for this introductory st

- [No specific reference for this introductory st

- [No specific reference for this introductory st

-

Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Available from: [Link]

- [No specific reference for this introductory st

- [No specific reference for this introductory st

- [No specific reference for this introductory st

-

PrepChem. Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Available from: [Link]

- [No specific reference for this introductory st

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307. Available from: [Link]

-

Jida, M., & Soukaina, B. (2012). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron, 68(46), 9475-9481. Available from: [Link]

- [No specific reference for this introductory st

-

Wikipedia. Ketamine. Available from: [Link]

- [No specific reference for this introductory st

- [No specific reference for this introductory st

-

Thull, U., & Testa, B. (1994). Screening of drugs for their ability to interact with DNA. Biochemical pharmacology, 47(11), 1935-1943. Available from: [Link]

-

Kumar, P., & Kumar, R. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 1-10. Available from: [Link]

-

Cativiela, C., & Ordóñez, M. (2009). Selected β2-, β3-and β2, 3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 14(8), 2849-2898. Available from: [Link]

-

Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. Available from: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Ketamine - Wikipedia [en.wikipedia.org]

- 6. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-amino-3-(2-chlorophenyl)propanoate Hydrochloride

Welcome to the technical support center for Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a chiral β-amino ester derivative that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its purification, however, can present several challenges, from the removal of reaction byproducts to the handling of its hydrochloride salt form. This guide offers practical, experience-driven advice to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride.

Problem 1: Low Yield After Initial Synthesis and Work-up

Symptoms: After quenching the reaction and performing an initial extraction, the yield of the crude product is significantly lower than expected.

Possible Causes & Solutions:

-

Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting materials have been consumed.

-

Product Solubility in Aqueous Layer: As a hydrochloride salt, the product may have significant solubility in the aqueous layer, leading to losses during extraction.

-

Solution: Before extraction, saturate the aqueous layer with sodium chloride to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

-

-

Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product.

-

Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Alternatively, the mixture can be filtered through a pad of Celite.

-

Problem 2: Product "Oils Out" During Recrystallization

Symptoms: Instead of forming crystals, the compound separates from the recrystallization solvent as an oil.

Causality: "Oiling out" often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present that depress the melting point.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Problem 3: Persistent Colored Impurities

Symptoms: The isolated solid has a yellow or brownish tint, indicating the presence of colored impurities.

Possible Causes & Solutions:

-

Reaction Byproducts: The synthesis of β-amino esters can sometimes generate colored byproducts.

-

Degradation: The compound may be degrading under certain conditions (e.g., prolonged heating, exposure to air and light).

Purification Strategy:

-

Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of Celite to remove the carbon and adsorbed impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

-

Silica Gel Adsorption: A patent for a similar compound suggests that silica gel adsorption can be effective in removing pigments and by-products.[2] This can be done by dissolving the crude product, adding silica gel, stirring, and then eluting the product.

Problem 4: Difficulty in Handling the Hydrochloride Salt

Symptoms: The hydrochloride salt is very water-soluble, making extractions difficult, or the free amine is desired for a subsequent reaction step.

Expert Insights: Amino acid esters are often supplied as hydrochloride salts to improve their stability and shelf-life, as the free amine can be less stable.[3][4][5]

Solutions:

-

Deprotonation to the Free Amine: If the free amine is required, the hydrochloride salt can be neutralized.

-

Aqueous Work-up: Dissolve the salt in an organic solvent and wash with a mild aqueous base such as sodium bicarbonate or sodium carbonate solution. Be cautious not to use a strong base, which could hydrolyze the ester. After washing, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

-

Non-Aqueous Method: For sensitive substrates, deprotonation can be achieved using activated zinc dust in a non-aqueous solvent.[6][7]

-

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Based on typical synthetic routes for β-amino esters, which may involve the reaction of 2-chlorobenzaldehyde, an amine source, and a carbon nucleophile, potential impurities could include:

-

Unreacted starting materials (e.g., 2-chlorobenzaldehyde).

-

Byproducts from self-condensation of the starting materials.

-

Di-addition products or other side-reaction products.

-

Residual solvents from the reaction or work-up.[8]

Q2: What is a good starting point for a recrystallization solvent system?

A2: The choice of solvent is highly dependent on the specific impurities present. However, for a polar hydrochloride salt, a good starting point would be a polar protic solvent or a mixture of a polar and a non-polar solvent.

| Solvent System | Rationale |

| Ethanol/Water | A common choice for polar organic salts. Dissolve in a minimal amount of hot ethanol/water mixture and cool slowly. |

| Isopropanol/Diethyl Ether | Dissolve in hot isopropanol and add diethyl ether as an anti-solvent until turbidity is observed, then heat to re-dissolve and cool slowly. |

| Ethyl Acetate/Hexanes | If the compound has some solubility in ethyl acetate, this can be a good system. Dissolve in hot ethyl acetate and add hexanes. |

It is always recommended to perform small-scale solubility tests to identify the ideal solvent or solvent mixture.[9][10][11][12]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[8][13] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like ammonium acetate or a small amount of acid like TFA) is a good starting point. Derivatization with a fluorescent tag may be necessary for sensitive detection of the amino group.[14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can help identify impurities if they are present in significant amounts.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: My compound is chiral. How can I determine the enantiomeric purity?

A4: Since the compound has a chiral center, it is crucial to determine the enantiomeric excess (ee). This is typically done using:

-

Chiral HPLC: This technique uses a chiral stationary phase to separate the two enantiomers.[17]

-

Chiral Capillary Electrophoresis: Another powerful technique for separating enantiomers.[18]

-

NMR with a Chiral Shift Reagent: This can sometimes be used to resolve the signals of the two enantiomers in the NMR spectrum.

Q5: What are the optimal storage conditions for Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride?

A5: As a hydrochloride salt, it is expected to be more stable than its free amine form. However, due to the ester functionality, it can be susceptible to hydrolysis. Therefore, it should be stored in a cool, dry place, tightly sealed to protect it from moisture.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

-

Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath. Slow cooling generally leads to larger and purer crystals.[19][20]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification Workflow Diagram

Caption: General purification workflow for Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride.

References

- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)

-

El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. [Link]

- Scheme-I Ethyl-2-{[(3-chlorophenyl)amino]methylidene}-3oxobutanoate...

-

ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]

-

Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

- (12) United States Patent - Googleapis.com. (URL not available)

-

Tantry, S. J., Ananda, K., & Suresh Babu, V. V. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry - Section B, 41B(5), 1028-1031. [Link]

- EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google P

- Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation - Univerzita Karlova. (URL not available)

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

-

Poly β-Amino Esters (PBAEs): A Comprehensive Guide - ResolveMass Laboratories Inc. [Link]

- Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (URL not available)

-

Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? - Quora. [Link]

- CN105675783A - HPLC (high-performance liquid chromatography)

- CN104910066A - Ethyl 3-(pyridin-2-ylamino)

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

-

Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust | Request PDF - ResearchGate. [Link]

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. [Link]

-

Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH. [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers. [Link]

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

-

Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. [Link]

- Recrystalliz

-

Recrystallization. ---> - ResearchGate. [Link]

- Crystalliz

-

Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC - PubMed Central. [Link]

-

The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties - ResolveMass Laboratories Inc. [Link]

- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P

-

Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]

-

Recrystallization - Chemistry LibreTexts. [Link]

-

Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? : r/chemhelp - Reddit. [Link]

-

The purity analysis of compounds 1–3 HPLC profiles (254 nm) - ResearchGate. [Link]

-

Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. [Link]

Sources

- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. quora.com [quora.com]

- 4. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. researchgate.net [researchgate.net]

- 14. dspace.cuni.cz [dspace.cuni.cz]

- 15. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 16. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Optimizing Reaction Conditions for Amination of Chlorophenyl Propanoates

Welcome to the technical support center for the amination of chlorophenyl propanoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

The palladium-catalyzed cross-coupling of amines with aryl halides, commonly known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis, particularly in the formation of C-N bonds.[1][2] However, the specific application to chlorophenyl propanoates presents a unique set of challenges due to the electronic properties of the starting materials and the potential for side reactions. This guide is built upon established principles and field-proven insights to help you overcome these hurdles and achieve optimal results in your experiments.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during the amination of chlorophenyl propanoates. Each issue is followed by a systematic troubleshooting workflow, explaining the "why" behind each recommendation.

Issue 1: Low to No Product Formation

You've set up your reaction, but upon analysis (TLC, LC-MS, GC-MS), you observe primarily unreacted starting materials.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Causality:

-

Catalyst Activity is Paramount: The catalytic cycle begins with an active Pd(0) species.[1][3] If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0) in situ.[1][3] This reduction can be unreliable.[4] Using air-stable Pd(0) precatalysts can provide more consistent generation of the active catalyst.[3]

-

Ligand Selection for Aryl Chlorides: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in oxidative addition to palladium.[3][4] To overcome this higher activation barrier, bulky and electron-rich phosphine ligands are often required.[5][6] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition step.[7][8]

-

The Role of the Base: A sufficiently strong base is crucial to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[1] The solubility of the base in the chosen solvent is also critical for its effectiveness.

-

Solvent Considerations: The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates. Anhydrous aprotic polar solvents like toluene, dioxane, or THF are generally preferred.[4]

-

Temperature Effects: Higher temperatures can provide the necessary activation energy for the oxidative addition of the less reactive aryl chloride.[3] Incremental increases can often drive the reaction to completion.

Issue 2: Formation of Significant Side Products

Your reaction yields a mixture of products, with significant peaks corresponding to side reactions like hydrodehalogenation or diarylation.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting common side reactions.

Detailed Causality:

-

Hydrodehalogenation (Ar-Cl → Ar-H): This side reaction can occur via β-hydride elimination from the palladium-amido complex or from reactions involving trace water. Using a less coordinating solvent and ensuring strictly anhydrous conditions can mitigate this.

-

Diarylation (Ar-NH-R → Ar-N(Ar)-R): If the product amine is sufficiently reactive, it can compete with the starting amine, leading to diarylation. This is more common with primary amines.[2] Employing a bulkier ligand can sterically hinder the second amination. Using a slight excess of the starting amine can also favor the desired mono-arylation.

-

Hydroxylation (Ar-Cl → Ar-OH): The presence of water or hydroxide ions can lead to the formation of an arylpalladium hydroxo complex, which can then reductively eliminate to form the corresponding phenol.[9][10][11] This underscores the importance of using anhydrous solvents and reagents, and maintaining a rigorously inert atmosphere.

Issue 3: Difficulty in Product Purification

The crude reaction mixture is complex, and isolating the desired aminated propanoate is challenging.

Troubleshooting Purification:

-

Initial Workup: The workup procedure is highly dependent on the solvent and base used.[12]

-

For nonpolar solvents (e.g., toluene) and solid bases (e.g., Cs₂CO₃): Filtration through a pad of Celite® can remove the insoluble base and palladium residues.[12]

-

For bases that produce soluble byproducts (e.g., NaOtBu → t-BuOH): An aqueous workup (solvent-solvent extraction) is necessary to remove these impurities.[12]

-

-

Chromatography:

-

Column Chromatography: This is the most common method for purification. A gradient elution with a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

-

Addressing Baseline Streaking: The amine product can interact strongly with silica gel. Adding a small amount of a volatile base (e.g., 1% triethylamine) to the eluent can improve peak shape and recovery.

-

-

Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is best for the amination of chlorophenyl propanoates?

A1: There is no single "best" combination, as the optimal choice depends on the specific substrate. However, for challenging aryl chlorides, catalyst systems based on bulky, electron-rich biaryl phosphine ligands are highly recommended.[6]

| Catalyst System Component | Examples | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts like G3-Pd or G4-Pd | Precatalysts often provide more reliable results by ensuring efficient generation of the active Pd(0) species.[3] |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos | These ligands are designed to facilitate the challenging oxidative addition of aryl chlorides and promote the subsequent reductive elimination.[5][6] |

Q2: What is the optimal base to use?

A2: Strong, non-nucleophilic bases are generally required.[1] The choice can impact reaction rate and functional group tolerance.

| Base | Advantages | Disadvantages |

| NaOtBu | Often provides the highest reaction rates and allows for lower catalyst loadings.[1] | Incompatible with many electrophilic functional groups. |

| LHMDS | Useful for reactions at lower temperatures and with substrates bearing protic functional groups.[1] | The solid is air-sensitive. |

| Cs₂CO₃ / K₃PO₄ | Excellent functional group tolerance.[1] | May require higher catalyst loadings and longer reaction times.[1] |

Q3: How do I monitor the reaction progress effectively?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

-

TLC: Provides a quick qualitative assessment. Stain with a potassium permanganate solution to visualize spots if they are not UV-active.

-

LC-MS: Offers a more quantitative analysis, allowing you to track the consumption of starting materials and the formation of the product and any side products by monitoring their respective masses.

Q4: Can this reaction be performed at room temperature?

A4: While typically requiring elevated temperatures (80-100°C), room temperature Buchwald-Hartwig aminations are possible, especially with highly reactive substrates or highly active catalyst systems.[3][5] However, for less reactive substrates like chlorophenyl propanoates, some heating is generally necessary to achieve a reasonable reaction rate.

General Experimental Protocol

This protocol provides a starting point for the amination of a chlorophenyl propanoate. Optimization of specific parameters will likely be necessary.

Materials:

-

Chlorophenyl propanoate (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2x the amount of Pd)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask or reaction vial, add the chlorophenyl propanoate, palladium precatalyst, and base under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Add the anhydrous solvent, followed by the amine.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Perform an aqueous workup to remove the base and its byproducts. Wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

References

-

Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL: [Link]

-

Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]

- Title: United States Patent 6,448,228 Source: Google Patents URL

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: 3-Amino-3-(2-chlorophenyl)propanoic acid Source: PubChem URL: [Link]

-

Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

-

Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition Source: Journal of the American Chemical Society URL: [Link]

-

Title: Should I do solvent extraction for Buchwald–Hartwig amination? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

-

Title: Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one Source: PubMed URL: [Link]

-

Title: 2-Chloropropionic acid Source: Wikipedia URL: [Link]

-

Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: PMC - NIH URL: [Link]

-

Title: BH amination side products and purification Source: Reddit URL: [Link]

-

Title: The reaction scheme in the reductive amination of propiophenone with... Source: ResearchGate URL: [Link]

-

Title: Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism Source: Sci-Hub URL: [Link]

-

Title: Palladium‐Catalyzed Amination of Aryl Halides | Request PDF Source: ResearchGate URL: [Link]

-

Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

-

Title: Studies on the amination of aryl chlorides with a monoligated palladium catalyst: kinetic evidence for a cooperative mechanism Source: PubMed URL: [Link]

- Title: Process for preparing 2-chloropropionic acid Source: Google Patents URL

-

Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: PMC - NIH URL: [Link]

-

Title: 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity Source: PubMed URL: [Link]

-

Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Organic Chemistry Portal URL: [Link]

-

Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Source: eScholarship.org URL: [Link]

-

Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP Source: University of Windsor URL: [Link]

-

Title: Purification of Buchwald-Hartwig amination Source: Chemistry Stack Exchange URL: [Link]

-

Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

-

Title: Buchwald-Hartwig coupling troubleshooting Source: Chemistry Stack Exchange URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. reddit.com [reddit.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism / Chemistry – A European Journal, 2012 [sci-hub.box]

- 8. Studies on the amination of aryl chlorides with a monoligated palladium catalyst: kinetic evidence for a cooperative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]

- 11. escholarship.org [escholarship.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Troubleshooting Low Purity of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

Welcome to the dedicated technical support center for Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the purity of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride.

Q1: My final product has a persistent yellow tint, even after recrystallization. What could be the cause?

A persistent yellow color often indicates the presence of residual starting materials or byproducts from side reactions. Unreacted 2-chlorobenzaldehyde, in particular, can be prone to oxidation, leading to colored impurities. Additionally, prolonged reaction times or high temperatures can lead to the formation of colored polymeric byproducts.

Q2: My HPLC analysis shows a significant peak eluting close to my main product peak. How can I identify this impurity?

A closely eluting peak suggests an impurity with a similar polarity to your desired product. This could be a constitutional isomer or a small molecule byproduct. To identify it, consider techniques like LC-MS to obtain the molecular weight of the impurity. High-resolution mass spectrometry can provide the elemental composition. Further characterization by isolating the impurity via preparative HPLC and analyzing it by NMR is the definitive method for structural elucidation.

Q3: I am losing a significant amount of product during the workup and purification steps. What are the likely causes?

Product loss can occur at several stages. During aqueous workup, ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of your product. When performing extractions, multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume. During recrystallization, using the minimal amount of hot solvent is crucial to ensure good recovery upon cooling.

Q4: My NMR spectrum shows broad peaks for the protons of my product. What does this indicate?

Broad peaks in an NMR spectrum can be indicative of several factors. The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening. Incomplete removal of residual acid or base from the workup can also lead to peak broadening due to proton exchange. Finally, if the sample is not completely dissolved or if there is aggregation, this can also result in broader signals.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving purity issues with your Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing and addressing low purity issues.

Caption: A logical workflow for troubleshooting low purity.

Common Impurities and Their Origins

Understanding the potential impurities is the first step towards their effective removal. The synthesis of Ethyl 3-amino-3-(2-chlorophenyl)propanoate, often proceeding through a Mannich-type reaction or a related pathway, can generate several byproducts.

| Impurity | Potential Origin | Identification |

| 2-Chlorobenzaldehyde | Unreacted starting material | Distinct aldehyde peak in ¹H NMR (~10 ppm) |

| Ethyl acrylate/ Ethyl acetate | Unreacted starting material/solvent | Characteristic signals in ¹H NMR |

| 3-Amino-3-(2-chlorophenyl)propanoic acid | Hydrolysis of the ethyl ester | Appearance of a carboxylic acid proton in ¹H NMR (>10 ppm, broad), change in solubility |

| Bis-adduct | Reaction of the product with another molecule of starting material | Higher molecular weight peak in MS |

| Self-condensation products of 2-chlorobenzaldehyde | Side reaction of the starting aldehyde | Complex mixture, often colored |

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for accurately determining the purity of your product.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3) is often effective for separating polar compounds.[1][2]

-

Solvent A: 0.1% Phosphoric acid in water

-

Solvent B: Acetonitrile

-

-

Gradient: A typical starting gradient would be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

Procedure:

-

Prepare a stock solution of your sample in the mobile phase (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject a suitable volume (e.g., 10 µL) onto the column.

-

Run the gradient and record the chromatogram.

-

Calculate the purity by peak area percentage.

Troubleshooting Low Purity: A Step-by-Step Guide

Issue 1: Presence of Unreacted Starting Materials

-

Diagnosis: Sharp, characteristic peaks in the ¹H NMR spectrum corresponding to 2-chlorobenzaldehyde or the enolate precursor.

-

Solution:

-

Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.

-

Refine Workup: An acidic wash (e.g., with 1 M HCl) can help remove any basic starting materials, while a basic wash (e.g., with saturated NaHCO₃ solution) can remove acidic starting materials.

-

Issue 2: Hydrolysis of the Ester

-

Diagnosis: A broad singlet in the downfield region of the ¹H NMR spectrum (>10 ppm) and a change in the product's solubility (more water-soluble).

-

Underlying Cause: The ethyl ester is susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup or purification.[3]

-

Solution:

-

Mild Workup Conditions: Use dilute acid and base solutions for washing and perform these steps at a lower temperature (e.g., in an ice bath).

-

Avoid Prolonged Exposure to Water: Minimize the contact time of your product with aqueous layers during extraction.

-

Anhydrous Conditions: If possible, perform the final steps of the synthesis and the workup under anhydrous conditions.

-

Issue 3: Formation of Colored Impurities

-

Diagnosis: A persistent yellow or brown coloration of the final product.

-

Solution:

-

Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter through celite to remove the carbon and adsorbed impurities.

-

Recrystallization: Choose a solvent system where the impurities are either highly soluble or sparingly soluble, allowing for their separation from the desired product upon crystallization.

-

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Solvent Selection:

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts, polar protic solvents are often a good choice.

Recommended Solvent Systems:

-

Ethanol[4]

-

Isopropanol[4]

-

Ethanol/Water mixture

-

Ethyl acetate/Hexane mixture[4]

-

Methanol/Diethyl ether mixture

Procedure:

-

Place the crude product in a flask.

-

Add a minimal amount of the chosen solvent or solvent mixture.

-